

CAS 155709-40-3 physical and chemical properties

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Compound of Interest

Compound Name: *Simonsinol*

Cat. No.: *B182578*

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An In-Depth Technical Guide to the Physical, Chemical, and Biological Properties of **Simonsinol** (CAS 155709-40-3)

Introduction

Simonsinol (CAS 155709-40-3) is a naturally occurring sesqui-neolignan first isolated from the bark of *Illicium simonsii*.^{[1][2][3]} This document provides a comprehensive overview of its known physical, chemical, and biological properties, with a focus on its anti-inflammatory effects and mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

Identifier	Value
CAS Number	155709-40-3
Common Name	Simonsinol
Molecular Formula	C ₂₇ H ₂₆ O ₃
Molecular Weight	398.49 g/mol

Physical and Chemical Properties

The experimental determination of all physical and chemical properties of **Simonsinol** is not readily available in the public domain. The following tables summarize the available predicted and qualitative data.

Predicted Physicochemical Data

Property	Value	Source
Density	1.143 ± 0.06 g/cm ³	Predicted
Boiling Point	524.7 ± 45.0 °C	Predicted
LogP	6.32290	Predicted
Vapor Pressure	0.0 ± 1.4 mmHg at 25°C	Predicted

Solubility

Solvent	Solubility
Chloroform	Soluble
Dichloromethane	Soluble
Ethyl Acetate	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Acetone	Soluble

Note: The melting point and pKa values for **Simonsinol** have not been found in the reviewed literature.

Biological Activity: Anti-inflammatory Effects

Recent studies have demonstrated that **Simonsinol** possesses significant anti-inflammatory properties. The primary mechanism of this activity has been elucidated as the inactivation of the nuclear transcription factor kappa-B (NF-κB) signaling pathway.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Modulation of the NF-κB Signaling Pathway

In a key study utilizing lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, **Simonsinol** was shown to inhibit the inflammatory response.^{[1][2][3]} Specifically, it was observed that **Simonsinol**:

- Antagonized LPS-induced morphological changes in RAW264.7 cells.^{[2][3]}
- Decreased the production of the pro-inflammatory mediators nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).^{[1][2][3]}
- Downregulated the transcription of inducible nitric oxide synthase (iNOS), TNF- α , and IL-6.^{[1][3]}
- Inhibited the phosphorylation of the alpha inhibitor of NF- κ B (I κ B α), a critical step in the activation of the NF- κ B pathway.^{[1][2][3]}

By preventing the phosphorylation and subsequent degradation of I κ B α , **Simonsinol** effectively blocks the translocation of the NF- κ B p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.^{[1][3]}

Inhibitory effect of **Simonsinol** on the NF- κ B signaling pathway.

Experimental Protocols

The following are summaries of the key experimental protocols used to determine the anti-inflammatory activity of **Simonsinol** in LPS-stimulated RAW264.7 cells.^[3]

Cell Culture and Treatment

RAW264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells were pre-treated with various concentrations of **Simonsinol** for 1 hour before being stimulated with 1 μ g/mL of lipopolysaccharide (LPS) for 24 hours.

MTT Assay for Cell Viability

To assess the cytotoxicity of **Simonsinol**, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed. Cells were seeded in 96-well plates and

treated with different concentrations of **Simonsinol** for 24 hours. Subsequently, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

Nitric Oxide (NO) Determination (Griess Assay)

The concentration of nitric oxide in the cell culture supernatant was determined using the Griess reagent. After treating the cells with **Simonsinol** and LPS, the supernatant was collected and mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured, and the NO concentration was calculated from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

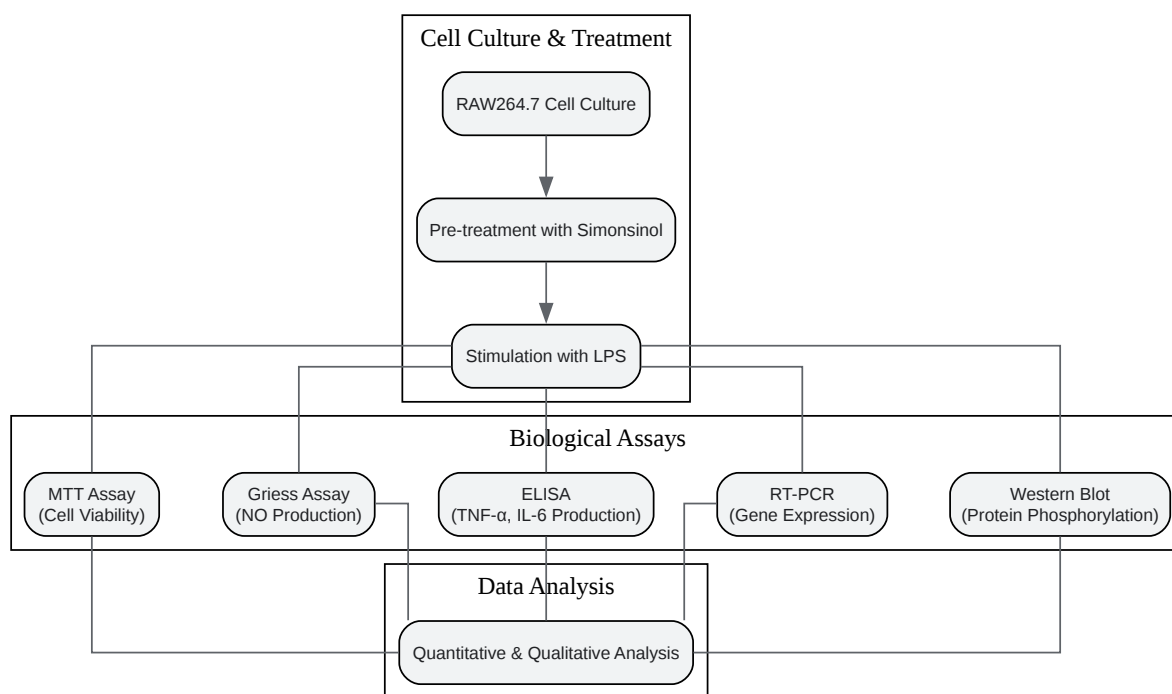
The levels of TNF- α and IL-6 in the cell culture supernatants were quantified using commercial ELISA kits according to the manufacturer's instructions.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Total RNA was extracted from the cells using TRIzol reagent. The RNA was then reverse-transcribed into cDNA using a reverse transcription kit. The resulting cDNA was used as a template for PCR amplification of iNOS, TNF- α , IL-6, and the housekeeping gene GAPDH. The PCR products were separated by agarose gel electrophoresis and visualized with ethidium bromide.

Western Blot Analysis

Cells were lysed, and the total protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against phospho-I κ B α and β -actin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.



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General experimental workflow for assessing the anti-inflammatory activity of **Simonsinol**.

Conclusion

Simonsinol (CAS 155709-40-3) is a bioactive natural product with demonstrated anti-inflammatory properties. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. While comprehensive experimental data on its physical and chemical properties are still emerging, its biological activity suggests potential for further investigation as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for future research into the pharmacological effects of this compound.

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